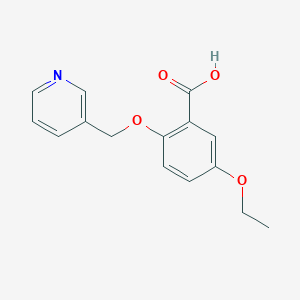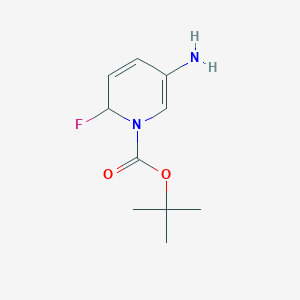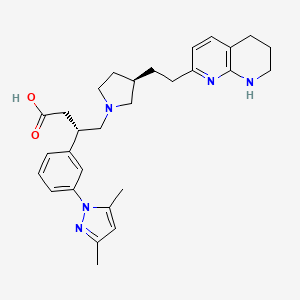
Integrin-antagonist-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Integrin-antagonist-1 is a compound designed to inhibit the function of integrins, which are transmembrane receptors involved in cell adhesion and signal transduction. Integrins play a crucial role in various biological processes, including cell migration, immune response, and tissue repair. By targeting integrins, this compound has potential therapeutic applications in treating diseases such as cancer, inflammatory disorders, and autoimmune diseases.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Integrin-antagonist-1 typically involves the use of peptidomimetic ligands. These ligands are designed to mimic the structure of natural peptides that bind to integrins. The synthetic route often includes the following steps:
Formation of the Core Structure: The core structure of this compound is synthesized using standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS).
Functionalization: The core structure is then functionalized with various chemical groups to enhance its binding affinity and specificity for integrins. This step may involve the use of protecting groups and selective deprotection strategies.
Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure its purity and quality.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale peptide synthesis using automated synthesizers. The process is optimized for high yield and efficiency, with stringent quality control measures to ensure consistency and reproducibility.
化学反応の分析
Types of Reactions: Integrin-antagonist-1 can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions may involve nucleophilic or electrophilic reagents to introduce new functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines or thiols, and electrophiles like alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
科学的研究の応用
Integrin-antagonist-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study integrin-ligand interactions and to develop new integrin-targeted therapies.
Biology: Helps in understanding the role of integrins in cell adhesion, migration, and signal transduction.
Medicine: Potential therapeutic applications in treating cancer, inflammatory diseases, and autoimmune disorders by inhibiting integrin-mediated pathways.
Industry: Used in the development of new drugs and therapeutic agents targeting integrins.
作用機序
Integrin-antagonist-1 exerts its effects by binding to integrins and blocking their interaction with extracellular matrix proteins. This inhibition prevents integrin-mediated cell adhesion and signal transduction, leading to reduced cell migration and proliferation. The molecular targets of this compound include various integrin subunits, such as α4β1 and α4β7, which are involved in immune cell trafficking and inflammation.
類似化合物との比較
Vedolizumab: A monoclonal antibody that targets α4β7 integrin and is used to treat inflammatory bowel diseases.
Natalizumab: Another monoclonal antibody that targets α4 integrins and is used to treat multiple sclerosis and Crohn’s disease.
Cilengitide: A cyclic peptide that inhibits αvβ3 and αvβ5 integrins and has been investigated for its anti-cancer properties.
Uniqueness: Integrin-antagonist-1 is unique in its ability to selectively inhibit specific integrin subunits, making it a valuable tool for studying integrin function and developing targeted therapies. Its peptidomimetic structure allows for high binding affinity and specificity, distinguishing it from other integrin inhibitors.
特性
CAS番号 |
1629249-33-7 |
|---|---|
分子式 |
C29H37N5O2 |
分子量 |
487.6 g/mol |
IUPAC名 |
(3S)-3-[3-(3,5-dimethylpyrazol-1-yl)phenyl]-4-[(3R)-3-[2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl]pyrrolidin-1-yl]butanoic acid |
InChI |
InChI=1S/C29H37N5O2/c1-20-15-21(2)34(32-20)27-7-3-5-24(16-27)25(17-28(35)36)19-33-14-12-22(18-33)8-10-26-11-9-23-6-4-13-30-29(23)31-26/h3,5,7,9,11,15-16,22,25H,4,6,8,10,12-14,17-19H2,1-2H3,(H,30,31)(H,35,36)/t22-,25-/m1/s1 |
InChIキー |
ZMXBIIQMSGOIRZ-RCZVLFRGSA-N |
異性体SMILES |
CC1=CC(=NN1C2=CC=CC(=C2)[C@H](CC(=O)O)CN3CC[C@H](C3)CCC4=NC5=C(CCCN5)C=C4)C |
正規SMILES |
CC1=CC(=NN1C2=CC=CC(=C2)C(CC(=O)O)CN3CCC(C3)CCC4=NC5=C(CCCN5)C=C4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



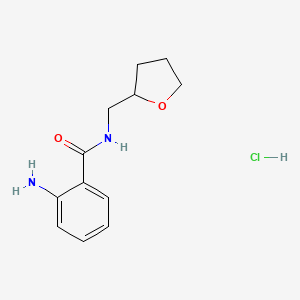
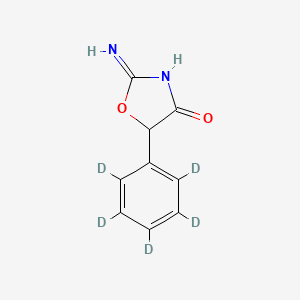

![Phosphonic acid, [(hexylimino)bis(methylene)]bis-, sodium salt](/img/structure/B14131304.png)

![[4-[[4-(diethylamino)phenyl]-phenylmethylidene]cyclohexa-2,5-dien-1-ylidene]-diethylazanium;methane](/img/structure/B14131312.png)
![1-Ethyl-N-[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]-1H-pyrazole-5-carboxamide](/img/structure/B14131324.png)
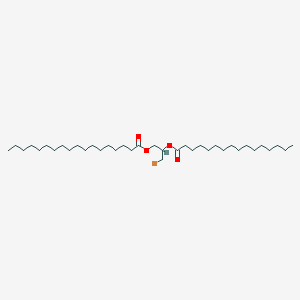
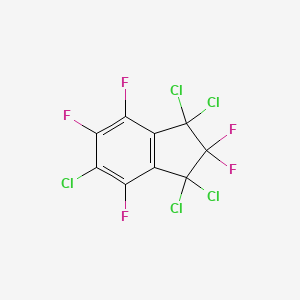
![1-[5-(2-Aminopropyl)thiophen-2-yl]ethan-1-one](/img/structure/B14131337.png)
![[4-[[4-(diethylamino)phenyl]-phenylmethylidene]cyclohexa-2,5-dien-1-ylidene]-diethylazanium;methane](/img/structure/B14131338.png)
